molecular formula C18H22N2O3S B6638653 4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide

4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide

Cat. No.: B6638653
M. Wt: 346.4 g/mol
InChI Key: QCHNGOUFWOXGRJ-UHFFFAOYSA-N
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Description

4-Methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide is a complex organic compound known for its diverse applications in scientific research and industry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide typically involves multi-step organic reactions. One common method starts with the sulfonation of 4-methylbenzenesulfonyl chloride, followed by the introduction of the morpholine group through nucleophilic substitution. The final step involves the coupling of the sulfonamide with 2-methyl-5-morpholin-4-ylphenylamine under controlled conditions to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The process involves precise temperature control, solvent selection, and purification steps such as recrystallization or chromatography to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions, often using lithium aluminum hydride, can convert the sulfonamide group to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the sulfonamide group can be replaced or modified under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles such as amines and alcohols.

Major Products: The major products formed from these reactions include sulfone derivatives, amines, and various substituted benzenesulfonamides, depending on the reaction pathway and conditions.

Scientific Research Applications

4-Methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of carbonic anhydrase enzymes.

    Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. For instance, its inhibitory effect on carbonic anhydrase enzymes is due to its ability to bind to the active site, blocking the enzyme’s activity and thus affecting cellular processes like pH regulation and ion transport . This binding can lead to apoptosis in cancer cells or inhibition of bacterial growth.

Comparison with Other Compounds:

    4-Methylbenzenesulfonamide: Lacks the morpholine and additional methyl group, resulting in different chemical properties and applications.

    N-(2-Methyl-5-morpholin-4-ylphenyl)benzenesulfonamide: Similar structure but without the 4-methyl group, which can affect its reactivity and biological activity.

    Benzenesulfonamide: The simplest form, used as a reference compound in many studies.

Uniqueness: this compound stands out due to its specific substituents, which enhance its binding affinity to certain enzymes and its potential therapeutic applications. Its unique structure allows for targeted interactions in biological systems, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

4-methyl-N-(2-methyl-5-morpholin-4-ylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3S/c1-14-3-7-17(8-4-14)24(21,22)19-18-13-16(6-5-15(18)2)20-9-11-23-12-10-20/h3-8,13,19H,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCHNGOUFWOXGRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=CC(=C2)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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